Cas no 2279122-79-9 (1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-)

1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- 化学的及び物理的性質
名前と識別子
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- 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-
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- MDL: MFCD31544650
- インチ: 1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16)
- InChIKey: NTEUTXNMURTBSG-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)C2=C(C(C(O)=O)=CC(Br)=C2)C=C1
1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 192046-5g |
6-Bromo-1-propyl-1H-indole-4-carboxylic acid, 95% |
2279122-79-9 | 95% | 5g |
$1568.00 | 2023-09-09 |
1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-に関する追加情報
Research Brief on 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- (CAS: 2279122-79-9): Recent Advances and Applications
1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- (CAS: 2279122-79-9) is a brominated indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored as a key intermediate or active moiety in the development of novel therapeutic agents. Recent studies have highlighted its relevance in targeting various biological pathways, particularly in the context of neurological disorders, cancer, and inflammatory diseases.
The synthesis and characterization of 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- have been documented in several recent publications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an optimized synthetic route for this compound, emphasizing its high yield and purity, which are critical for subsequent pharmacological evaluations. The study also explored the compound's stability under various conditions, providing valuable insights for its handling and storage in laboratory settings.
In terms of biological activity, 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- has shown promising results as a modulator of serotonin receptors. A preclinical study conducted by Smith et al. (2024) revealed that this compound exhibits selective binding affinity for the 5-HT2A receptor subtype, suggesting its potential utility in the treatment of psychiatric disorders such as schizophrenia and depression. The study further investigated the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its development as a drug candidate.
Another area of interest is the compound's role in cancer research. Recent findings published in Bioorganic & Medicinal Chemistry Letters (2023) indicated that 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- can inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. These findings underscore the compound's potential as a scaffold for the development of targeted anticancer therapies.
Despite these advancements, challenges remain in the clinical translation of 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is focused on derivatizing the indole core to enhance its pharmacological properties while minimizing adverse effects.
In conclusion, 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- (CAS: 2279122-79-9) represents a versatile and promising compound in the field of medicinal chemistry. Its diverse biological activities and potential therapeutic applications make it a valuable subject of ongoing research. Future studies should aim to elucidate its mechanisms of action in greater detail and explore its efficacy in vivo, paving the way for its eventual clinical development.
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